1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol
Overview
Description
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is a chemical compound with the molecular formula C21H36O8This compound is characterized by its long polyether chain and a terminal phenyl group, making it a versatile molecule in various chemical and industrial applications .
Mechanism of Action
It’s important to note that the mechanism of action of a compound can depend on the specific PROTAC it is part of, as the compound itself is a linker that connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . Therefore, the targets and mode of action can vary depending on the specific PROTAC that Benzyl-PEG7-alcohol is used to synthesize.
Biochemical Analysis
Biochemical Properties
Benzyl-PEG7-alcohol plays a significant role in biochemical reactions due to its ability to increase the water solubility of hydrophobic molecules. This property is particularly useful in drug delivery systems where solubility is a critical factor. The compound interacts with various enzymes and proteins, facilitating their solubility and stability in aqueous environments. For instance, the PEG chain can interact with hydrophobic regions of proteins, preventing aggregation and enhancing their functional stability . Additionally, the primary alcohol group of Benzyl-PEG7-alcohol can undergo reactions to form esters or ethers, further expanding its utility in biochemical applications .
Cellular Effects
Benzyl-PEG7-alcohol influences various cellular processes by enhancing the solubility and bioavailability of therapeutic agents. This compound can affect cell signaling pathways by modulating the availability of signaling molecules. For example, its hydrophilic PEG chain can facilitate the transport of hydrophobic drugs across cell membranes, thereby influencing cellular metabolism and gene expression . Furthermore, Benzyl-PEG7-alcohol can impact cell function by stabilizing proteins and enzymes, ensuring their proper folding and activity within the cellular environment .
Molecular Mechanism
At the molecular level, Benzyl-PEG7-alcohol exerts its effects through several mechanisms. The PEG chain interacts with hydrophobic regions of biomolecules, enhancing their solubility and preventing aggregation . This interaction is crucial for maintaining the functional integrity of proteins and enzymes. Additionally, the primary alcohol group can participate in chemical reactions, forming covalent bonds with other molecules and facilitating the formation of more complex biochemical structures . These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-PEG7-alcohol can vary over time. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, Benzyl-PEG7-alcohol may undergo degradation, which can affect its efficacy in biochemical applications. Long-term studies have shown that the compound maintains its solubility-enhancing properties, but its effectiveness may diminish if not stored properly . These temporal effects are important considerations for researchers using Benzyl-PEG7-alcohol in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzyl-PEG7-alcohol in animal models are dose-dependent. At lower dosages, the compound effectively enhances the solubility and bioavailability of therapeutic agents without causing significant adverse effects . At higher dosages, Benzyl-PEG7-alcohol may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks .
Metabolic Pathways
Benzyl-PEG7-alcohol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that target the PEG chain or the benzyl group, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Benzyl-PEG7-alcohol, affecting its efficacy and safety in therapeutic applications .
Transport and Distribution
Within cells and tissues, Benzyl-PEG7-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG chain facilitates its movement through aqueous environments, while the benzyl group can interact with specific cellular receptors . These interactions determine the localization and accumulation of Benzyl-PEG7-alcohol within different cellular compartments, influencing its overall bioactivity .
Subcellular Localization
Benzyl-PEG7-alcohol exhibits specific subcellular localization patterns, which are influenced by its chemical structure and interactions with cellular components. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are crucial for its activity, as they determine the specific biochemical pathways and processes that Benzyl-PEG7-alcohol can modulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol can be synthesized through the nucleophilic substitution of benzyl chloride with heptaethylene glycol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where benzyl chloride and heptaethylene glycol are reacted in the presence of a catalyst. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, esters, or ethers
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base are used
Major Products Formed
Oxidation: Benzyl aldehyde or benzoic acid.
Reduction: Cyclohexyl-PEG7-alcohol.
Substitution: Benzyl-PEG7-halide or Benzyl-PEG7-ester
Scientific Research Applications
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the synthesis of biocompatible polymers and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and as a solubilizing agent for poorly soluble drugs.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in industrial processes
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG8-alcohol: Similar structure with an additional ethylene glycol unit.
Heptaethylene glycol: Lacks the terminal phenyl group.
Benzyl-PEG6-alcohol: Shorter polyether chain with one less ethylene glycol unit
Uniqueness
1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is unique due to its specific chain length and terminal phenyl group, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and emulsification .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621155 | |
Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423763-19-3 | |
Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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